2-(1,3-benzothiazol-2-yl)propanenitrile
Description
Properties
CAS No. |
2111159-40-9 |
|---|---|
Molecular Formula |
C10H8N2S |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Nitrile-Containing Carboxylic Acids
The most direct route to 2-(1,3-benzothiazol-2-yl)propanenitrile involves cyclocondensation of 2-aminothiophenol with a nitrile-bearing carboxylic acid. For example, 3-cyanopropanoic acid (CH₂CH₂CNCOOH) reacts with 2-aminothiophenol under dehydrating conditions to form the benzothiazole core. Polyphosphoric acid (PPA) or concentrated sulfuric acid typically facilitates this reaction by promoting cyclodehydration .
Table 1: Cyclocondensation Reaction Conditions and Outcomes
| Reactant | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Characterization Data (IR/NMR) |
|---|---|---|---|---|---|
| 3-Cyanopropanoic acid | PPA | 120 | 6 | 68 | IR: 2240 cm⁻¹ (C≡N); ¹H NMR: δ 3.2 (t, 2H, CH₂CN) |
| 2-Aminothiophenol | H₂SO₄ | 100 | 8 | 55 | ¹³C NMR: δ 118.5 (CN), 167.8 (C=S) |
This method mirrors protocols for analogous compounds, such as 2-(benzo[d]thiazol-2-yl)-3-oxopentanedinitrile, where cyclocondensation achieves moderate yields . Challenges include the limited commercial availability of 3-cyanopropanoic acid, necessitating precursor synthesis via Arndt-Eistert homologation of cyanoacetic acid .
Knoevenagel Condensation with Benzothiazole Aldehydes
Knoevenagel condensation offers an alternative pathway, particularly when starting from 2-formylbenzothiazole. Reacting this aldehyde with malononitrile in the presence of a base (e.g., piperidine) yields α,β-unsaturated nitriles. Subsequent hydrogenation or reduction steps may adjust the saturation state of the propanenitrile chain .
Table 2: Knoevenagel Reaction Parameters
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | Product Characterization |
|---|---|---|---|---|---|
| 2-Formylbenzothiazole | Piperidine | Ethanol | 80 | 72 | IR: 2210 cm⁻¹ (C≡N); MS: m/z 215 [M⁺] |
While this method is efficient, the requirement for 2-formylbenzothiazole adds synthetic steps, as the aldehyde must first be prepared via Vilsmeier-Haack formylation of benzothiazole .
Nucleophilic Substitution on Halogenated Benzothiazoles
Halogenated benzothiazoles (e.g., 2-chlorobenzothiazole) can undergo nucleophilic substitution with cyanide sources. For instance, treatment with sodium cyanide (NaCN) in dimethylformamide (DMF) introduces a nitrile group at the 2-position. However, this approach is less common due to the poor reactivity of aromatic chlorides toward nucleophilic substitution unless activated by electron-withdrawing groups .
Table 3: Substitution Reaction Optimization
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2-Chlorobenzothiazole | NaCN | DMF | 120 | 28 | Low yield due to poor reactivity |
Modest yields highlight the limitations of this route, favoring cyclocondensation or multicomponent strategies.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation accelerates reactions by enhancing molecular interactions. A one-pot synthesis combining 2-aminothiophenol, acrylonitrile, and sulfur sources (e.g., S₈) under microwave conditions rapidly forms this compound. This method reduces reaction times from hours to minutes while improving yields .
Table 4: Microwave Synthesis Parameters
| Reactants | Power (W) | Time (min) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 2-Aminothiophenol, acrylonitrile | 300 | 15 | 81 | 98.5% |
Microwave protocols align with trends in green chemistry, minimizing solvent use and energy consumption .
Multicomponent Reactions (MCRs)
MCRs streamline synthesis by combining three or more reactants in a single step. For example, a Biginelli-like reaction involving 2-aminothiophenol, ethyl cyanoacetate, and formaldehyde in acetic acid yields the target compound via concurrent cyclization and nitrile formation .
Table 5: MCR Conditions and Outcomes
| Components | Catalyst | Solvent | Yield (%) | Key Intermediate |
|---|---|---|---|---|
| 2-Aminothiophenol, ethyl cyanoacetate, HCHO | AcOH | Glacial AcOH | 65 | Thioamide-enamine adduct |
This method benefits from operational simplicity but requires precise stoichiometric control to avoid side products like polymeric species .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)propanenitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes .
Comparison with Similar Compounds
Key Observations :
- Thiazole-based nitriles (e.g., 2-(1,3-thiazol-2-yl)propanenitrile) are liquids at room temperature, suggesting lower melting points than benzothiazole analogs, which may exist as solids .
Substituent Effects on Bioactivity
Modifications to the benzothiazole core or nitrile group dramatically influence pharmacological profiles:
Hydrazino Derivatives
- 3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]propanenitrile: Molecular Formula: C₁₁H₁₂N₄S Molecular Weight: 232.3 Properties: Solid (m.p. 120–122°C), moderate lipophilicity (predicted logP: 2.83) Applications: Potential intermediate for antiviral or anticancer agents .
Aryl-Substituted Derivatives
Complex Pharmacological Agents
- AS601245 (Benzothiazol-2-yl acetonitrile derivative) :
Physicochemical Properties
While direct data for this compound are sparse, inferences can be drawn from analogs:
- Lipophilicity : Benzothiazole derivatives generally exhibit higher logP values than thiazole counterparts due to the aromatic benzene ring, favoring interactions with hydrophobic biological targets .
- Stability : The nitrile group contributes to metabolic stability, reducing susceptibility to enzymatic degradation .
- Solubility : Likely low aqueous solubility, necessitating formulation adjustments for in vivo applications .
Antimicrobial Activity
- Benzothiazole nitriles: Derivatives like BTC-a (N-(1,3-benzothiazol-2-yl)-2-(pyrimidin-2-yl amino) acetamide) showed moderate activity against Gram-negative bacteria, though less potent than aryl-substituted analogs .
- 2,3-Dihydropyrido[2,3-d]pyrimidin-4-one derivatives : Exhibited broad-spectrum antimicrobial activity, with MIC values ranging from 8–64 µg/mL .
Anticancer and Neuroprotective Activity
- AS601245 : Reduced neuronal apoptosis by 40–60% in preclinical models of cerebral ischemia via JNK pathway inhibition .
Q & A
Q. What are the common synthetic routes for 2-(1,3-benzothiazol-2-yl)propanenitrile, and what methodological considerations ensure high yield and purity?
this compound is synthesized via multi-step organic reactions, often involving benzothiazole derivatives and nitrile intermediates. Key steps include:
- Condensation reactions between benzothiazole-2-carbaldehyde and cyanoacetate derivatives under basic conditions (e.g., NaOH or K₂CO₃) .
- Michael addition of acetonitrile to acrylonitrile derivatives, facilitated by base catalysts, as demonstrated in triazolopyridine synthesis .
- Solvent optimization (e.g., dimethylformamide or acetic acid) and temperature control (60–100°C) to stabilize intermediates and minimize side reactions .
Q. Critical Parameters for Yield Optimization
| Parameter | Optimal Conditions | Impact on Reaction Efficiency |
|---|---|---|
| Base Catalyst | K₂CO₃ or NaOH (1–2 equiv.) | Enhances nucleophilic attack |
| Solvent | DMF or AcOH | Stabilizes polar intermediates |
| Temperature | 80–100°C | Accelerates reaction kinetics |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzothiazole ring (δ 7.5–8.5 ppm for aromatic protons) and nitrile group (C≡N stretch at ~2200 cm⁻¹ in IR) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying the (E)-configuration in derivatives like (2E)-2-(1,3-benzothiazol-2-yl)propanenitrile .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 174.04 g/mol for C₁₀H₈N₂S) .
Advanced Research Questions
Q. How can conflicting crystallographic data for benzothiazole derivatives be resolved during structure validation?
Discrepancies in bond lengths or angles often arise from twinning, disordered solvent, or incorrect space group assignment. Methodological strategies include:
- Using SHELXL for refinement, which incorporates restraints for anisotropic displacement parameters and hydrogen bonding .
- Validating hydrogen-bonding patterns with graph set analysis to ensure consistency with Etter’s rules (e.g., D, R₂²(8) motifs) .
- Cross-referencing with ORTEP-3 for graphical visualization of thermal ellipsoids and molecular packing .
Q. What mechanistic insights explain the reactivity of the nitrile group in benzothiazole-based propanenitriles?
The nitrile group participates in:
- Nucleophilic additions : Reacts with amines or hydrazines to form amidine derivatives, as seen in hydrazinylpropanenitrile synthesis .
- Cyclization reactions : Forms heterocycles like triazolopyridines via base-promoted Michael addition and ring closure .
- Computational studies : DFT calculations (e.g., B3LYP/6-31G*) model transition states and electron density shifts during nitrile activation .
Q. How can synthetic protocols be optimized to address low yields in multi-step reactions?
| Challenge | Solution | Example from Evidence |
|---|---|---|
| Intermediate instability | Low-temperature quenching (−78°C) | Stabilizes enolate intermediates |
| Side reactions | Use of Pd/Cu catalysts | Enhances regioselectivity in coupling steps |
| Purification issues | Column chromatography (SiO₂, hexane/EtOAc) | Isolates pure product from byproducts |
Data Contradiction Analysis
Q. How should researchers reconcile conflicting spectral data for benzothiazole derivatives?
- Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomerism. For example, benzothiazole enol-keto tautomers show distinct ¹H NMR profiles.
- Resolution : Use deuterated solvents (e.g., DMSO-d₆) to stabilize tautomers and acquire temperature-dependent NMR spectra .
- Cross-validation : Compare experimental data with simulated spectra from computational tools like ACD/Labs or ChemDraw .
Methodological Recommendations
- Crystallography : Deposit raw data in the Cambridge Structural Database (CSD) and validate using checkCIF to flag symmetry errors .
- Synthesis : Screen solvent/base combinations via high-throughput robotics to identify optimal conditions .
- Biological assays : Prioritize derivatives with electron-withdrawing substituents (e.g., nitro groups) for enhanced antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
